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Cat. No.: B8106406 Get Quote

Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (DSPE-
PEG8-Mal) is a heterobifunctional phospholipid-polyethylene glycol conjugate that has become

an indispensable tool in the field of drug delivery, particularly for the development of targeted

nanomedicines.[1][2][3] This guide provides a comprehensive overview of the structure,

properties, and applications of DSPE-PEG8-Mal for researchers, scientists, and drug

development professionals.

DSPE-PEG8-Mal consists of three key components: a 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine (DSPE) lipid anchor, an eight-unit polyethylene glycol (PEG8) spacer,

and a reactive maleimide group.[2] The DSPE portion allows for stable insertion into the lipid

bilayer of liposomes and other lipid-based nanoparticles. The hydrophilic PEG8 spacer

provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear

phagocyte system, thereby prolonging circulation time in vivo. The terminal maleimide group

enables the covalent conjugation of thiol-containing molecules, such as peptides, antibodies,

and other targeting ligands, to the surface of nanoparticles. This facilitates the active targeting

of therapeutic payloads to specific cells and tissues.

Structure and Physicochemical Properties
The chemical structure of DSPE-PEG8-Mal is characterized by the DSPE lipid, the PEG8

linker, and the maleimide functional group.
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2.1 Chemical Structure
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Caption: Block diagram of DSPE-PEG8-Mal structure.

2.2 Physicochemical Properties

The physicochemical properties of DSPE-PEG8-Mal are summarized in the table below. Note

that some values may vary slightly between different suppliers.

Property Value Reference(s)

Molecular Formula C65H119N3NaO20P

Molecular Weight ~1316.63 g/mol

Appearance White to off-white solid

Purity ≥95%

Solubility
Soluble in chloroform, warm

water, DMSO, DCM, DMF

Storage Temperature -20°C

Stability
Stable for at least one year

when stored properly at -20°C

Key Properties and Reactivity
3.1 Maleimide-Thiol Conjugation
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The terminal maleimide group of DSPE-PEG8-Mal reacts specifically with free sulfhydryl (thiol)

groups to form a stable thioether bond. This reaction, a Michael addition, is most efficient and

specific at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react

with primary amines, such as the side chain of lysine residues, although at a much slower rate.

3.2 Stability of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH. The rate of

hydrolysis increases with increasing pH and temperature. Therefore, it is crucial to maintain a

neutral to slightly acidic pH during storage and conjugation reactions to ensure the reactivity of

the maleimide group. Aqueous solutions of DSPE-PEG8-Mal should be prepared fresh before

use.

Condition
Stability of Maleimide
Group

Reference(s)

pH < 6.5 Reaction with thiols is slow.

pH 6.5 - 7.5
Optimal for specific and

efficient thiol conjugation.

pH > 7.5

Increased rate of hydrolysis

and potential for side reactions

with amines.

Storage at 4°C

Moderate stability; ~10%

decrease in reactivity after 7

days.

Storage at 20°C

Lower stability; ~40%

decrease in reactivity after 7

days.

Experimental Protocols
4.1 Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating

DSPE-PEG8-Mal.
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Methodology:

Lipid Film Formation: Dissolve the desired lipids, including the primary phospholipid (e.g.,

DSPC or DPPC), cholesterol, and DSPE-PEG8-Mal in a suitable organic solvent (e.g.,

chloroform) in a round-bottom flask. A typical molar ratio is 55:40:5

(phospholipid:cholesterol:DSPE-PEG-Mal).

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin,

uniform lipid film on the inner surface of the flask.

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual

solvent.

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle

rotation at a temperature above the phase transition temperature of the primary

phospholipid. This will form multilamellar vesicles (MLVs).

Size Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV

suspension to extrusion through polycarbonate membranes with a specific pore size (e.g.,

100 nm) using a mini-extruder.

Caption: Workflow for liposome formulation.

4.2 Bioconjugation of Thiol-Containing Ligands

This protocol describes the conjugation of a thiol-containing peptide to pre-formed, DSPE-
PEG8-Mal-functionalized liposomes.

Methodology:

Prepare Ligand: Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g.,

HEPES or PBS, pH 7.0-7.4). If the peptide contains disulfide bonds, reduction with a reagent

like TCEP may be necessary.

Reaction Setup: Add the peptide solution to the liposome suspension. The molar ratio of

maleimide on the liposomes to the thiol-containing ligand should be optimized, with ratios

from 2:1 to 5:1 (maleimide:thiol) being reported as effective.
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Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at

4°C with gentle stirring, protected from light.

Purification: Remove the unreacted ligand and other impurities by size exclusion

chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Caption: Workflow for bioconjugation.

4.3 Quantification of Conjugation Efficiency

The efficiency of the conjugation reaction can be determined by quantifying the amount of

unreacted thiol groups after the reaction using Ellman's reagent (DTNB).

Methodology:

Reaction Quenching (Optional): Add a thiol-containing small molecule (e.g., L-cysteine) to

react with any remaining maleimide groups on the liposomes.

Separation: Separate the liposomes from the unreacted ligand and quenching agent.

Quantification: Quantify the amount of free ligand in the supernatant using a suitable

method, such as HPLC. The conjugation efficiency is calculated as: Efficiency (%) = (1 -

[Free Ligand] / [Total Ligand]) * 100

Applications in Targeted Drug Delivery
DSPE-PEG8-Mal is extensively used to create targeted drug delivery systems for various

diseases, most notably cancer.

5.1 Targeted Cancer Therapy

By conjugating targeting ligands such as antibodies (or antibody fragments) or peptides that

recognize receptors overexpressed on cancer cells (e.g., HER2, EGFR, integrins), DSPE-
PEG8-Mal-containing liposomes can selectively deliver chemotherapeutic agents to tumor

sites. This enhances the therapeutic efficacy while minimizing off-target toxicity.

Targeted Delivery to HER2-Positive Cancer Cells:
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Targeted Drug Delivery Workflow
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Caption: Workflow of targeted liposomal drug delivery.

Signaling Pathway Inhibition:

Upon internalization, the released drug can interfere with specific intracellular signaling

pathways. For instance, in HER2-positive breast cancer, targeted delivery of a dimerization

inhibitor can block the HER2 signaling cascade that promotes cell proliferation and survival.
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HER2 Signaling Pathway Inhibition
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Caption: Inhibition of HER2 signaling pathway.

In Vitro and In Vivo Performance
6.1 Cellular Uptake

Numerous studies have demonstrated that liposomes functionalized with targeting ligands via

DSPE-PEG8-Mal exhibit significantly enhanced cellular uptake in receptor-positive cancer cells

compared to non-targeted liposomes.
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Cell Line
Targeting
Ligand

Nanoparticle

Uptake
Enhancement
vs. Non-
Targeted

Reference(s)

4T1 Maleimide Liposome

Increased

fluorescence

intensity

U87MG APTEDB peptide Liposome
Significantly

higher uptake

HCT116 cRGD peptide Liposome
Enhanced

cellular uptake

6.2 In Vivo Biodistribution and Efficacy

In animal models, targeted liposomes have shown preferential accumulation at the tumor site,

leading to improved anti-tumor efficacy. The PEG spacer helps to reduce clearance by the liver

and spleen, although some accumulation in these organs is still observed.

Animal Model Targeting Ligand Key Finding Reference(s)

U87MG Xenograft APTEDB peptide

Retarded tumor

growth to the greatest

extent

HCT116 Xenograft cRGD peptide

Higher tumor

accumulation vs. non-

targeted

ApoE Knock-out Mice CREKA peptide

Accumulation in liver

and kidney, excretion

via bladder

Conclusion
DSPE-PEG8-Mal is a versatile and powerful tool for the development of advanced drug

delivery systems. Its well-defined structure, reliable bioconjugation chemistry, and the "stealth"
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properties conferred by the PEG spacer make it an ideal component for creating targeted

nanoparticles. By enabling the precise attachment of targeting moieties, DSPE-PEG8-Mal
facilitates the selective delivery of therapeutic agents to diseased tissues, thereby enhancing

efficacy and reducing systemic toxicity. The experimental protocols and data presented in this

guide provide a solid foundation for researchers and drug development professionals to

effectively utilize DSPE-PEG8-Mal in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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